2-乙酰氨基-N-甲基乙酰胺

描述

2-acetamido-N-methylacetamide is a chemical compound with the molecular formula C3H7NO . It is also known as N-methylacetamide .

Molecular Structure Analysis

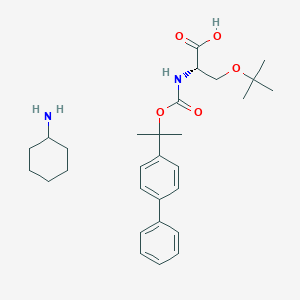

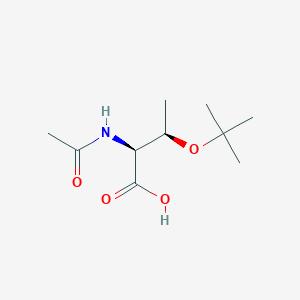

The molecular structure of 2-acetamido-N-methylacetamide can be represented by the IUPAC Standard InChI: InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3, (H,4,5) . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis

While specific chemical reactions involving 2-acetamido-N-methylacetamide are not detailed in the sources, the compound’s structure suggests it could participate in reactions typical of amides .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-acetamido-N-methylacetamide include a molecular weight of 73.0938 . More detailed properties such as boiling point, vapor pressure, and others are not available in the sources .科学研究应用

分子结构研究:

- 乙酰胺和 N-甲基乙酰胺的分子结构使用电子衍射确定。这项研究比较了气态和晶态中的分子结构,突出了氢键对键长产生的影响 (木村和青木,1953)。

生物学应用:

- 包括 N-甲基乙酰胺在内的化合物被认为是鼠红细胞白血病细胞中红系分化的有效诱导剂。这表明其在血液学研究和治疗中的潜在用途 (鲁本等人,1976)。

抗惊厥活性:

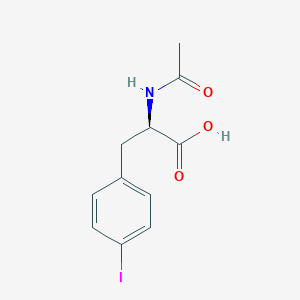

- (R,S)-2-乙酰氨基-N-苄基-2-甲基乙酰胺及其衍生物在研究中显示出显着的抗惊厥活性,表明其在癫痫治疗中的应用 (科恩等人,1991)。

- 研究了 2-乙酰氨基取代基在抗惊厥活性中的重要性,证明了其在预防癫痫发作中的作用 (崔等人,1996)。

热力学研究:

- 对乙酰胺及其衍生物(包括 N-甲基乙酰胺)进行了广泛的热力学研究。这项研究提供了对这些化合物的多态性和蒸气压的见解 (Štejfa 等人,2020)。

化学水解研究:

- N-甲基乙酰胺作为模型,研究了 N-取代酰胺在高温水中的水解动力学。这项研究与了解此类化合物的化学稳定性和分解有关 (段等人,2010)。

晶体结构分析:

- 分析了 2-乙酰氨基-N-苄基-2-(甲氧基氨基)乙酰胺的晶体结构,揭示了其负责抗惊厥活性的分子特征 (Camerman 等人,2005)。

毒理学研究:

- 对乙酰胺(包括 N-甲基乙酰胺)毒理学的全面审查,突出了接触这些化学物质的生物学后果 (肯尼迪,2001)。

安全和危害

N-methylacetamide, which is similar to 2-acetamido-N-methylacetamide, is suspected of causing cancer according to its safety data sheet . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves, protective clothing, eye protection, and face protection .

未来方向

作用机制

Target of Action

It is known that similar compounds interact with various proteins and enzymes in the body, affecting their function .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

It is known that similar compounds can influence various biochemical pathways, leading to changes in cellular function .

Pharmacokinetics

It has been suggested that the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, as seen in the deuterium-labeled 2-acetamido-n-methylacetamide, can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Similar compounds are known to influence cellular function through their interaction with various proteins and enzymes .

Action Environment

The action, efficacy, and stability of 2-acetamido-N-methylacetamide can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .

属性

IUPAC Name |

2-acetamido-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-4(8)7-3-5(9)6-2/h3H2,1-2H3,(H,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMAXCRRCJSCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

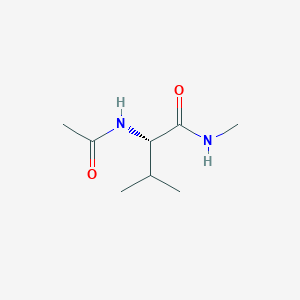

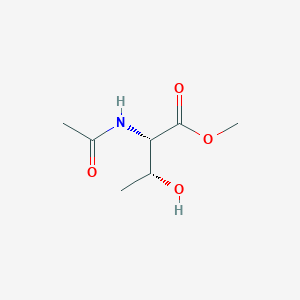

Q1: How does matrix isolation spectroscopy contribute to understanding the conformational behavior of Ac-Gly-NHMe?

A: Matrix isolation infrared (IR) spectroscopy studies provide valuable insights into the conformational preferences of Ac-Gly-NHMe. [] By trapping the molecule in an inert matrix like argon or krypton, researchers can isolate individual conformers and study their spectroscopic signatures without interference from intermolecular interactions. This technique, combined with quantum chemical calculations, allowed researchers to identify two distinct hydrogen-bonded conformers of Ac-Gly-NHMe. [] Furthermore, Vibrational Circular Dichroism (VCD) spectra recorded in matrices proved easier to interpret than those from solutions, demonstrating the power of this technique for conformational analysis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。